

4-methyl-1-heptene molecular structure and isomerism

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An In-depth Technical Guide to the Molecular Structure and Isomerism of **4-methyl-1-heptene**

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of **4-methyl-1-heptene** (C₈H₁₆), a chiral alkene of interest in synthetic chemistry and material science. The document elucidates the molecule's structural characteristics, explores the nuances of its constitutional and stereoisomerism, and details the analytical methodologies required for isomer differentiation and separation. Causality behind experimental choices, self-validating protocols, and authoritative grounding form the three pillars of this narrative, ensuring both technical accuracy and field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Structure and Properties

4-methyl-1-heptene is an aliphatic hydrocarbon belonging to the alkene family. Its fundamental properties are derived from its molecular formula and the specific arrangement of its constituent atoms.

Chemical Identity

The molecule is unambiguously defined by the following identifiers:

- Molecular Formula: C₈H₁₆[1][2][3]

- IUPAC Name: 4-methylhept-1-ene[3]
- CAS Registry Number: 13151-05-8[2][4][5]
- Molecular Weight: Approximately 112.21 g/mol [1][3]

The structure consists of a seven-carbon heptene chain with a double bond at the first position (between C1 and C2) and a methyl group branching from the fourth carbon (C4).

Physicochemical Properties

A summary of key computed and experimental properties is presented below. These values are critical for predicting the compound's behavior in various chemical environments and for developing analytical methods.

Property	Value	Source
Molecular Weight	112.2126 g/mol	NIST[2][4]
Density	0.718 g/mL	Stenutz[6]
Refractive Index	1.410	Stenutz[6]
SMILES	<chem>CCCC(C)CC=C</chem>	PubChem[3]
InChIKey	BFGOGLKYJXQPJZ-UHFFFAOYSA-N	NIST[2][4]

These properties underscore its nature as a non-polar, volatile organic compound, making it amenable to analysis by techniques such as gas chromatography.

Structural Representation

The connectivity of **4-methyl-1-heptene** is visualized below. The diagram highlights the key functional groups: the terminal double bond and the methyl-substituted carbon atom.

Caption: Molecular structure of **4-methyl-1-heptene** with C4 highlighted as the chiral center.

Isomerism: A Detailed Analysis

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For C_8H_{16} , this leads to a vast number of possibilities, which can be broadly categorized into constitutional isomers and stereoisomers.

Constitutional Isomerism

Constitutional (or structural) isomers differ in their atom-to-atom connectivity. The molecular formula C_8H_{16} can represent numerous structures, including other branched alkenes, straight-chain alkenes with the double bond in different positions, and cyclic alkanes.^{[7][8]}

- Positional Isomers: e.g., 4-methyl-2-heptene, where the double bond is shifted.
- Chain Isomers: e.g., 2,4-dimethyl-1-hexene, where the carbon skeleton is rearranged.
- Functional Group Isomers: e.g., cyclooctane or methylcycloheptane, which are cyclic alkanes.^[6]

The differentiation of these isomers is relatively straightforward as their distinct physical properties (e.g., boiling points) and spectroscopic signatures allow for separation and identification using standard analytical techniques like gas chromatography and NMR.^{[9][10]}

Stereoisomerism in 4-methyl-1-heptene

Stereoisomers have the same connectivity but differ in the spatial arrangement of their atoms. For **4-methyl-1-heptene**, the key to its stereoisomerism is the presence of a chiral center.

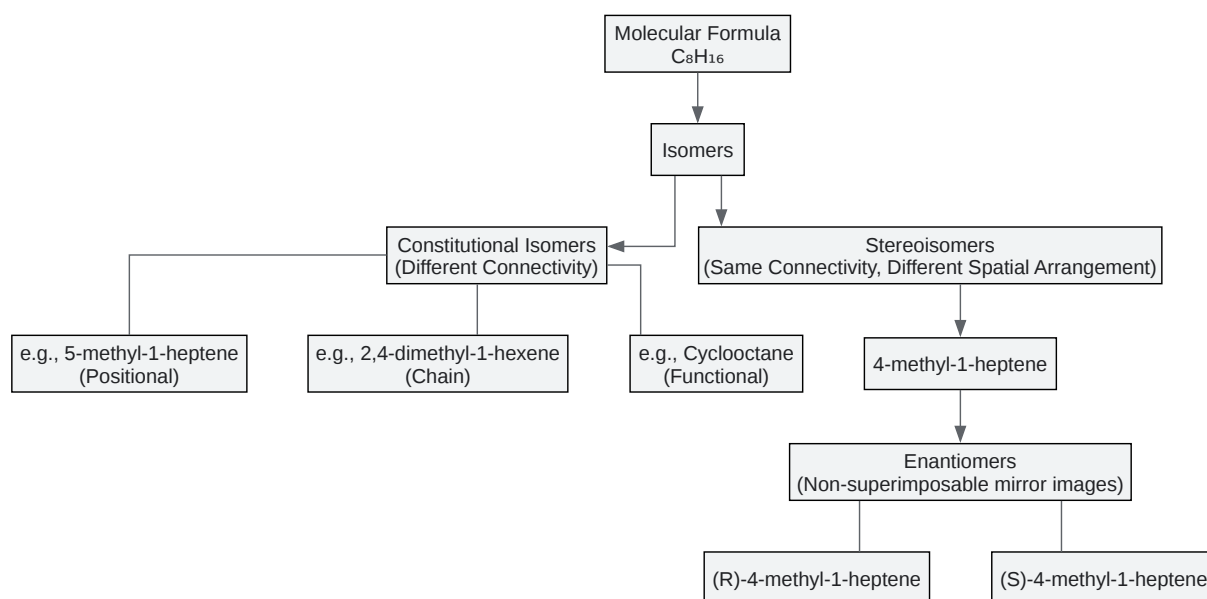
- Chirality: The carbon atom at position 4 (C4) is bonded to four different substituent groups:
 - A hydrogen atom (-H)
 - A methyl group (-CH₃)
 - A propyl group (-CH₂CH₂CH₃)
 - An allyl group (-CH₂CH=CH₂)

This tetrahedral carbon with four unique substituents is a stereocenter, rendering the molecule chiral.^[11] Consequently, **4-methyl-1-heptene** can exist as a pair of non-superimposable mirror

images known as enantiomers.

- Enantiomers: The two enantiomers are designated as (R)-**4-methyl-1-heptene** and (S)-**4-methyl-1-heptene**, based on the Cahn-Ingold-Prelog priority rules. They are identical in all physical properties except for their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules.^{[12][13]} A 50:50 mixture of both enantiomers is called a racemic mixture and is optically inactive.^[13]

It is crucial to note that because the double bond is at the terminal C1 position, there are no cis/trans (E/Z) geometric isomers possible for this molecule.



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Caption: Logical relationship of isomers for the molecular formula C_8H_{16} .

Analytical Protocols for Isomer Identification and Separation

In drug development and materials science, the specific isomer of a chiral molecule can dictate its efficacy, toxicity, or material properties. Therefore, robust analytical methods for separating and identifying isomers are paramount.

Spectroscopic Analysis

Spectroscopic techniques are foundational for confirming the molecular structure.

Protocol: Spectroscopic Confirmation of **4-methyl-1-heptene**

- Sample Preparation:
 - For Nuclear Magnetic Resonance (NMR): Dissolve a small amount of the sample (~5-10 mg) in a deuterated solvent (e.g., $CDCl_3$) with tetramethylsilane (TMS) as an internal standard.
 - For Infrared (IR) Spectroscopy: Analyze the neat liquid sample as a thin film between two NaCl or KBr salt plates.[\[14\]](#)
- 1H and ^{13}C NMR Spectroscopy:
 - Rationale: NMR provides detailed information about the carbon-hydrogen framework. The chemical shifts, splitting patterns, and integrations in the 1H spectrum confirm the presence of the vinyl protons, the methyl group, and the various methylene and methine protons. The ^{13}C NMR spectrum will show eight distinct signals, confirming the number of unique carbon environments.
 - Execution: Acquire spectra on a high-field spectrometer (≥ 400 MHz). Standard proton and carbon pulse sequences are sufficient. While standard NMR cannot differentiate enantiomers, the use of chiral shift reagents can induce diastereomeric interactions, leading to separable peaks for the (R) and (S) forms.

- Infrared (IR) Spectroscopy:
 - Rationale: IR spectroscopy identifies the functional groups present. Key vibrational bands confirm the alkene and alkane moieties.
 - Execution: Record the spectrum over the 4000-400 cm^{-1} range using an FTIR spectrometer.^[14] Expected characteristic peaks include C=C stretching ($\sim 1640 \text{ cm}^{-1}$) and =C-H stretching ($\sim 3080 \text{ cm}^{-1}$).^[15]
- Mass Spectrometry (MS):
 - Rationale: Often coupled with Gas Chromatography (GC-MS), MS provides the molecular weight and fragmentation pattern.^[16]
 - Execution: The molecular ion peak (M^+) will appear at an m/z of 112. The fragmentation pattern, involving allylic cleavages, provides further structural confirmation.^[14]

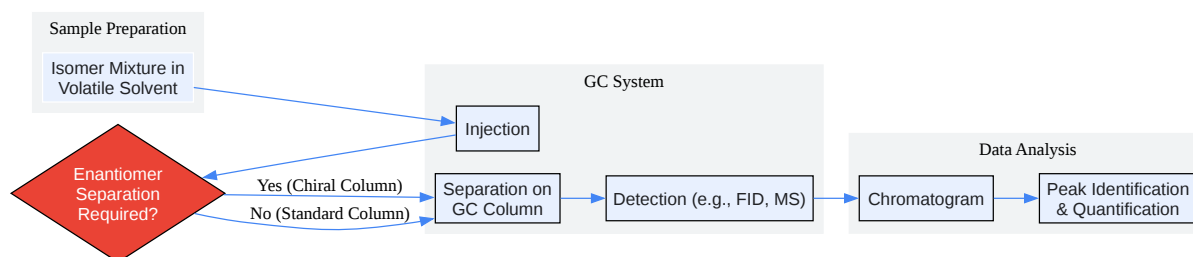
Chromatographic Separation of Isomers

Gas chromatography is the premier technique for separating volatile isomers like those of C_8H_{16} .^[9]^[17] The choice of GC column is the most critical experimental parameter.

Protocol: GC-based Separation of C_8H_{16} Isomers

- Objective 1: Separation of Constitutional Isomers:
 - Rationale: Constitutional isomers have different physical properties and will interact differently with a standard GC stationary phase. A non-polar column separates compounds primarily based on boiling point and van der Waals interactions.
 - Column Selection: Use a standard non-polar capillary column (e.g., 100% dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane).^[18]
 - Methodology:
 1. Prepare a dilute solution of the isomer mixture in a volatile solvent (e.g., hexane).
 2. Inject a small volume (e.g., 1 μL) into the GC.

3. Employ a temperature gradient (e.g., start at 40°C, ramp to 150°C at 5°C/min) to ensure separation of isomers with different volatilities.
 4. The separated isomers will elute at different retention times.
- Objective 2: Separation of Enantiomers (Resolution):
 - Rationale: Enantiomers have identical physical properties and will not be separated on a standard achiral column. A chiral stationary phase (CSP) is required, which interacts diastereomerically with the two enantiomers, leading to different retention times.[\[13\]](#)[\[19\]](#)
 - Column Selection: Use a capillary column with a chiral stationary phase (e.g., a cyclodextrin-based CSP).
 - Methodology:
 1. Prepare the racemic sample as above.
 2. Inject into the GC equipped with the chiral column.
 3. Optimize the temperature program (often requiring lower temperatures and slower ramps than achiral separations) to maximize the resolution between the (R) and (S) enantiomer peaks.
 4. The two enantiomers will elute as two distinct peaks.



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Caption: Experimental workflow for the gas chromatographic separation of C₈H₁₆ isomers.

Conclusion

4-methyl-1-heptene serves as an excellent model for understanding the interplay between molecular structure and isomerism. Its chirality, arising from a single stereocenter, necessitates advanced analytical approaches for the resolution of its enantiomeric forms. The protocols and principles outlined in this guide provide a robust framework for the analysis of this molecule and can be extrapolated to other chiral compounds. For professionals in drug development and chemical synthesis, a thorough grasp of these concepts is not merely academic but essential for controlling the stereochemical outcome of reactions and ensuring the purity and desired functionality of the final product.

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